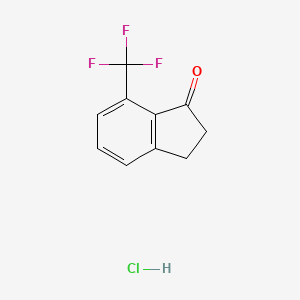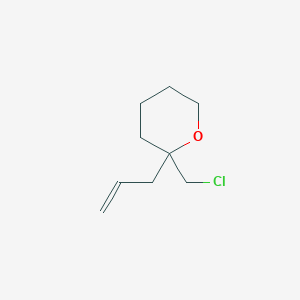
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group and a prop-2-en-1-yl group attached to the oxane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be achieved through several methods:
-
Alkylation of Oxane: : One common method involves the alkylation of oxane with chloromethyl and prop-2-en-1-yl halides. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxane, followed by the addition of the halides under anhydrous conditions.
-
Ring-Closing Metathesis: : Another approach involves the ring-closing metathesis of a suitable diene precursor. This method employs a ruthenium-based catalyst to facilitate the formation of the oxane ring from a linear diene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
化学反应分析
Types of Reactions
-
Substitution Reactions: : The chloromethyl group in 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols, leading to the formation of alcohols, amines, and thioethers, respectively.
-
Oxidation Reactions: : The prop-2-en-1-yl group can be oxidized to form epoxides or diols. Oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide are typically used for these transformations.
-
Reduction Reactions: : The compound can also undergo reduction reactions, particularly at the double bond of the prop-2-en-1-yl group. Catalytic hydrogenation using palladium on carbon or other metal catalysts can convert the double bond to a single bond, yielding the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ammonia, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide; reactions are often performed in dichloromethane or water.
Reduction: Palladium on carbon, hydrogen gas; reactions are conducted under atmospheric or elevated pressure in solvents like ethanol or methanol.
Major Products
Alcohols: Formed from nucleophilic substitution with hydroxide ions.
Amines: Resulting from substitution with ammonia or amines.
Thioethers: Produced by substitution with thiols.
Epoxides and Diols: Generated through oxidation of the prop-2-en-1-yl group.
Alkanes: Obtained by reduction of the double bond.
科学研究应用
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations allows for the creation of diverse pharmacophores.
Industry: Utilized in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
作用机制
The mechanism of action of 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane depends on its specific application and the chemical reactions it undergoes. In general, the compound’s reactivity is driven by the presence of the chloromethyl and prop-2-en-1-yl groups, which can participate in various chemical transformations. The molecular targets and pathways involved will vary based on the specific context in which the compound is used.
相似化合物的比较
2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane can be compared with other similar compounds, such as:
2-(Chloromethyl)oxane: Lacks the prop-2-en-1-yl group, making it less versatile in terms of chemical reactivity.
2-(Prop-2-en-1-yl)oxane: Does not have the chloromethyl group, reducing its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-2-(prop-2-en-1-yl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group. Bromine is more reactive than chlorine, leading to different reaction conditions and products.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.
属性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC 名称 |
2-(chloromethyl)-2-prop-2-enyloxane |
InChI |
InChI=1S/C9H15ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |
InChI 键 |
HXWJEETZMQLZCQ-UHFFFAOYSA-N |
规范 SMILES |
C=CCC1(CCCCO1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


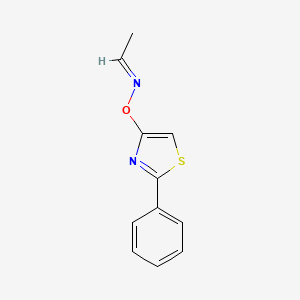
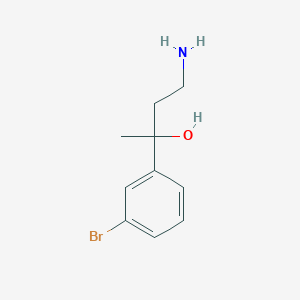

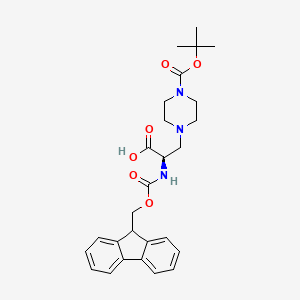
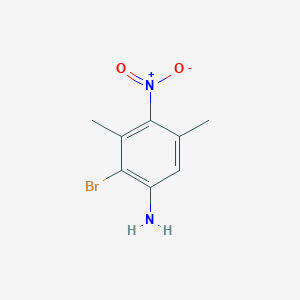

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
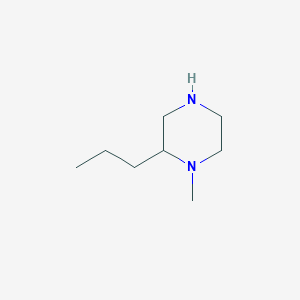
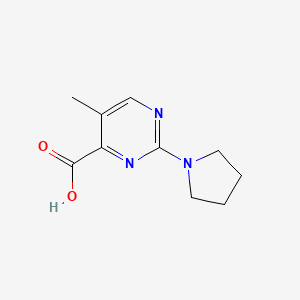
![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
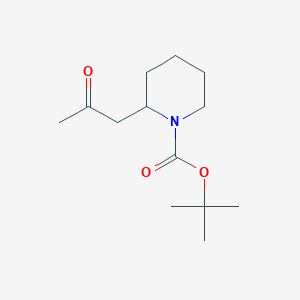
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)
